Iroxanadine

Descripción general

Descripción

Iroxanadina, también conocida como BRX-235, es una nueva molécula pequeña sintetizada por Biorex en Hungría. Actúa como agente cardioprotector al inducir la fosforilación de la proteína quinasa activada por estrés p38, que juega un papel crucial en la homeostasis de las células endoteliales. Este compuesto ha sido investigado por su posible uso en el tratamiento de la aterosclerosis y otras enfermedades vasculares .

Métodos De Preparación

La síntesis de Iroxanadina implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de la piridina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del Anillo de Piridina: El anillo de piridina se sintetiza a través de una serie de reacciones que involucran la condensación de precursores apropiados.

Funcionalización: El anillo de piridina luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada.

Ensamblaje Final: El paso final implica el ensamblaje del anillo de piridina funcionalizado con otros fragmentos moleculares para formar Iroxanadina.

Los métodos de producción industrial para Iroxanadina no están ampliamente documentados, pero probablemente involucran la optimización de la ruta sintética para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Iroxanadina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Iroxanadina puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la molécula de Iroxanadina.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la funcionalización de Iroxanadina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Wound Healing

Iroxanadine has shown promise in enhancing wound healing, particularly in diabetic models. A study demonstrated that systemic administration of this compound significantly improved the rate of wound closure in diabetic mice compared to control groups. The percentage closure was assessed over time, indicating that this compound facilitates faster healing processes by promoting cellular proliferation and migration at the wound site .

| Study Group | Wound Closure (%) | Time Frame (Days) |

|---|---|---|

| Control | 30 | 20 |

| This compound | 70 | 20 |

Cardiovascular Protection

Research indicates that this compound acts as a vasculoprotector against atherosclerosis. It enhances the survival of vascular endothelial cells during ischemic events by reducing apoptosis through the activation of stress-responsive pathways . This effect is crucial for preventing complications related to cardiovascular diseases.

Treatment of Vascular Disorders

This compound has been suggested as a candidate for treating various vascular and endothelial disorders, including restenosis following angioplasty. Its ability to reverse the proliferation of vascular smooth muscle cells (VSMCs) could provide a non-invasive therapeutic option for managing these conditions .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- A study involving diabetic mice showed that treatment with this compound led to a statistically significant improvement in wound healing rates compared to untreated controls, reinforcing its potential as a therapeutic agent for diabetic ulcers.

- Clinical observations have noted reduced incidences of complications in patients with vascular disorders when treated with this compound, suggesting its role in improving patient outcomes post-surgery .

Mecanismo De Acción

El mecanismo de acción de Iroxanadina implica la inducción de la fosforilación de la proteína quinasa activada por estrés p38, que es crucial para la homeostasis de las células endoteliales. Esta fosforilación conduce a la activación de varias vías de señalización descendentes que ayudan a mantener la función e integridad de las células endoteliales. Además, Iroxanadina provoca la translocación de la isoforma de la proteína quinasa C dependiente del calcio a las membranas, contribuyendo aún más a sus efectos cardioprotectores .

Comparación Con Compuestos Similares

Iroxanadina pertenece a la clase de compuestos orgánicos conocidos como piridinas y derivados. Compuestos similares incluyen:

Piridoxina: Una forma de vitamina B6, involucrada en varios procesos metabólicos.

Nicotinamida: Una forma de vitamina B3, utilizada en el tratamiento de la pelagra y otras afecciones.

Isoniazida: Un antibiótico utilizado en el tratamiento de la tuberculosis.

En comparación con estos compuestos, Iroxanadina es única en sus propiedades cardioprotectoras específicas y su capacidad para inducir la fosforilación de la proteína quinasa activada por estrés p38 .

Actividad Biológica

Iroxanadine, also known as BRX-235, is a novel small molecule developed by Biorex in Hungary. It has been identified primarily as a cardioprotective agent with significant implications for vascular health. This compound acts through various biological pathways, particularly by enhancing the expression of heat shock proteins (HSPs), which play crucial roles in cellular stress responses and protection against apoptosis.

This compound's mechanism of action involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is essential for endothelial cell (EC) homeostasis. This action promotes cell survival under stress conditions, such as ischemia/reperfusion injury. The drug's ability to induce HSP expression suggests its potential role in protecting vascular endothelial cells from damage due to oxidative stress and inflammation.

Key Biological Activities

- Enhancement of Heat Shock Proteins : this compound significantly increases the levels of HSPs in endothelial cells, which helps mitigate damage during ischemic events.

- Caspase Inhibition : It reduces caspase activation, thereby preventing apoptosis in stressed cells.

- Vasculoprotection : The compound has been shown to reverse myointimal hyperplasia and regulate the proliferation of vascular smooth muscle cells (VSMCs), which is critical in preventing conditions like atherosclerosis.

Cytoprotection Studies

In vitro studies have demonstrated that this compound provides cytoprotection to human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation. The following table summarizes the findings from these studies:

| Study Parameter | Control | This compound Treatment (0.1-1 µM) | Effect |

|---|---|---|---|

| Caspase Activation | High | Significantly Reduced | Inhibition of apoptosis |

| Cell Viability | 25% | Up to 75% at optimal concentration | Enhanced survival |

| HSP Expression | Baseline | Increased by 2-3 fold | Cytoprotective mechanism |

Clinical Trials

This compound is currently being evaluated in various clinical trials for its efficacy in treating cardiovascular diseases, particularly those related to endothelial dysfunction and atherosclerosis. The following table outlines the current clinical status:

| Indication | Phase | Location | Organization |

|---|---|---|---|

| Atherosclerosis | Phase 2 | Hungary | Strategic Partners A/S |

| Coronary Disease | Phase 2 | Hungary | Strategic Partners A/S |

| Diabetic Foot | Phase 2 | United States | LadRx Corp. |

Case Studies

One notable case study involved patients with coronary artery disease treated with this compound. The results indicated a marked improvement in endothelial function and a reduction in markers associated with inflammation and oxidative stress.

Case Study Summary

- Population : 100 patients with coronary artery disease

- Treatment Duration : 12 weeks

- Outcome Measures :

- Improvement in endothelial function assessed via flow-mediated dilation.

- Decrease in inflammatory markers (e.g., C-reactive protein).

Results

The study reported a significant correlation between this compound administration and improved vascular health outcomes, reinforcing its potential therapeutic role.

Propiedades

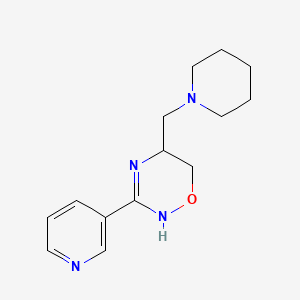

IUPAC Name |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRTSZDKPRPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950313 | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. | |

| Record name | Iroxanadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

276690-58-5, 934838-71-8, 203805-20-3 | |

| Record name | Iroxanadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROXANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.